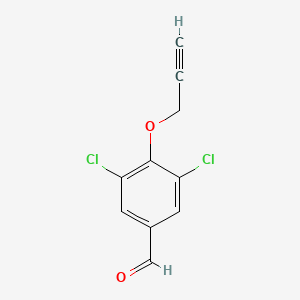

3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Description

Systematic Nomenclature and Structural Formula Analysis

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles. The official Chemical Abstracts Service registry number for this compound is 426229-84-7, which serves as its unique identifier in chemical databases worldwide. The systematic name reflects the structural arrangement where two chlorine atoms are positioned at the 3 and 5 positions of the benzene ring, while a prop-2-yn-1-yloxy group (propargyl ether) is attached at the 4 position.

The structural formula reveals a benzaldehyde core with specific substitution patterns that significantly influence its chemical behavior. The canonical Simplified Molecular Input Line Entry System representation is C#CCOC1=C(C=C(C=C1Cl)C=O)Cl, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier code InChI=1S/C10H6Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 offers a comprehensive description of the molecular connectivity and stereochemistry.

The molecular architecture features a planar aromatic system with the aldehyde group providing electrophilic character, while the chlorine substituents serve as electron-withdrawing groups that modulate the electronic properties of the aromatic ring. The propargyl ether moiety introduces additional reactivity through its terminal alkyne functionality, creating opportunities for click chemistry and other specialized synthetic transformations.

Empirical Formula and Molecular Weight Determination

The empirical formula of this compound is C₁₀H₆Cl₂O₂, indicating the presence of ten carbon atoms, six hydrogen atoms, two chlorine atoms, and two oxygen atoms in its molecular structure. This formula represents the simplest whole-number ratio of atoms present in the compound and provides fundamental information about its composition.

The molecular weight has been precisely determined through various analytical methods and is reported as 229.06 grams per mole. Some sources report slight variations, with values of 229.05900 grams per mole also documented, reflecting the precision limitations of different measurement techniques. The exact mass, determined through high-resolution mass spectrometry, is 227.9744848 grams per mole, providing a more precise value that accounts for the exact atomic masses of the constituent elements.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆Cl₂O₂ | |

| Molecular Weight | 229.06 g/mol | |

| Exact Mass | 227.9744848 g/mol | |

| Topological Polar Surface Area | 26.3 Ų |

The molecular composition analysis reveals that chlorine atoms contribute significantly to the total molecular weight, accounting for approximately 31% of the total mass. This high chlorine content influences various physical properties including density, boiling point, and solubility characteristics.

Crystallographic Data and Solid-State Characterization

While comprehensive crystallographic data for this compound is limited in the available literature, the compound exists as a solid at room temperature with characteristic physical properties. The solid-state form is described as a yellowish to pale yellow solid, indicating possible intermolecular interactions that affect light absorption in the visible spectrum.

The refractive index, measured at 1.598, provides insight into the optical properties of the compound and suggests moderate polarizability of the molecular structure. This value is consistent with aromatic compounds containing halogen substituents and indicates the compound's ability to interact with electromagnetic radiation.

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid at room temperature | |

| Appearance | Yellowish to pale yellow solid | |

| Density | 1.381 g/cm³ | |

| Refractive Index | 1.598 |

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Transitions

The thermodynamic properties of this compound have been characterized through various experimental and computational methods. The boiling point has been determined to be 345.1 degrees Celsius at 760 millimeters of mercury pressure, which represents a relatively high boiling point for an organic compound of this size, attributed to the presence of chlorine substituents and potential intermolecular interactions.

The flash point, an important safety parameter, has been measured at 150.5 degrees Celsius, indicating the temperature at which the compound can form an ignitable mixture with air. This relatively high flash point suggests moderate thermal stability under normal handling conditions.

Vapor pressure measurements indicate a value of 6.3 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius, demonstrating low volatility at room temperature. This low vapor pressure is consistent with the high boiling point and suggests that the compound will remain predominantly in the liquid or solid phase under ambient conditions.

While specific melting point data is not consistently reported across all sources, with some indicating "not available", the compound's solid-state existence at room temperature suggests a melting point above ambient temperature. The absence of precise melting point data in readily available literature may indicate the need for additional experimental characterization.

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Boiling Point | 345.1°C at 760 mmHg | |

| Flash Point | 150.5°C | |

| Vapor Pressure | 6.3 × 10⁻⁵ mmHg at 25°C | |

| Melting Point | Not consistently reported |

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of this compound reflect its molecular structure, which combines both hydrophobic aromatic regions and polar functional groups. The compound exhibits typical behavior of halogenated aromatic compounds, showing preferential solubility in organic solvents compared to aqueous systems.

Based on computational predictions and structural analysis, the compound demonstrates good solubility in polar organic solvents such as dimethylformamide, which is commonly used in its synthetic preparation. The presence of the ether linkage and aldehyde functionality provides some polar character that facilitates dissolution in moderately polar solvents.

The LogP value, representing the partition coefficient between octanol and water, has been calculated as 2.8179, indicating a preference for organic phases over aqueous environments. This value suggests moderate lipophilicity, which is characteristic of compounds containing both aromatic rings and halogen substituents.

Water solubility is expected to be limited due to the hydrophobic nature of the dichlorinated aromatic ring and the alkyne-containing side chain. The topological polar surface area of 26.3 square angstroms suggests limited hydrogen bonding capacity with water molecules, further supporting the prediction of low aqueous solubility.

| Solubility Parameter | Value | Reference |

|---|---|---|

| LogP (octanol/water) | 2.8179 | |

| Topological Polar Surface Area | 26.3 Ų | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 |

Spectroscopic Fingerprint Analysis: Ultraviolet-Visible, Infrared, and Raman Signatures

Spectroscopic analysis of this compound provides valuable structural confirmation and fingerprint identification capabilities. While comprehensive spectroscopic data is limited in the readily available literature, some characteristic features can be anticipated based on the molecular structure and related compounds.

Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The aldehyde carbonyl group should exhibit a strong absorption around 1700-1720 wavenumbers, while the alkyne carbon-carbon triple bond would appear around 2100-2200 wavenumbers. The aromatic carbon-carbon stretching vibrations would be expected in the 1400-1600 wavenumber region.

Related compounds in synthetic studies have shown infrared absorptions consistent with these functional groups, including alkyne stretching around 3265-3293 wavenumbers for the terminal alkyne hydrogen, and carbonyl stretching in the expected aldehyde region. The presence of chlorine substituents would also influence the aromatic ring vibrations and could be detected through characteristic fingerprint region absorptions.

Ultraviolet-visible spectroscopy would be expected to show absorption maxima corresponding to π→π* transitions of the aromatic system, with potential bathochromic shifts due to the electron-withdrawing chlorine substituents and the extended conjugation through the ether linkage. The pale yellow color observed for the solid compound suggests absorption in the near-ultraviolet region with some extension into the visible spectrum.

Propriétés

IUPAC Name |

3,5-dichloro-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYFSVNODFASGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366733 | |

| Record name | 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426229-84-7 | |

| Record name | 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with propargyl alcohol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzoic acid.

Reduction: 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions to create derivatives that possess enhanced properties or functionalities. For example, it can undergo oxidation to form 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzoic acid or reduction to yield 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzyl alcohol .

Biological Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to form covalent bonds with target proteins allows it to modulate enzyme activity effectively. This characteristic is particularly useful in studying enzyme inhibition mechanisms and protein interactions.

Case Study: Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits critical metabolic pathways, suggesting its viability as an antimicrobial agent.

Pharmaceutical Development

The compound is also being explored as a precursor for synthesizing pharmaceutical compounds. Its unique functional groups enable the creation of novel drugs with specific therapeutic effects. For instance, derivatives of this compound have been designed to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, showcasing promising results in vitro .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The propargyl group allows for the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Benzaldehyde Derivatives

The compound is part of a broader class of substituted benzaldehydes, where variations in substituents significantly influence reactivity and applications. Key analogs include:

Table 1: Structural and Functional Comparison of Substituted Benzaldehydes

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine and bromine substituents in 3,5-dichloro- and 3-bromo analogs enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., in Hantzsch reactions).

- Propargyloxy Group : The propargyloxy moiety in all three benzaldehydes introduces an alkyne functionality, which can participate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis .

- Functional Group Diversity: Replacing the aldehyde with a ketone (3',5'-dichloro-2'-hydroxyacetophenone) or cyano group (3,5-dichloro-2-cyanopyridine) shifts reactivity toward different synthetic pathways, such as ketone reductions or cyano hydrolyses .

Structural and Crystallographic Considerations

The chlorine atoms likely influence crystal packing via halogen bonding, while the propargyloxy group may participate in weak hydrogen bonds, as observed in related structures .

Industrial and Commercial Relevance

The compound is commercially available (e.g., from Sigma-Aldrich and Shanghai Jinlan Co.), with annual sales indicating its demand in research and development . Its analogs, such as 3,5-dichloro-2-cyanopyridine, are similarly marketed for agrochemical and pharmaceutical applications .

Activité Biologique

3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with significant potential in various biological applications. Its molecular formula is , and it is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

The compound features a dichloro-substituted benzaldehyde structure with a propargyl ether functional group. This unique structure allows for diverse reactivity, making it suitable for various synthetic applications. The synthesis typically involves the reaction of 3,5-dichlorobenzaldehyde with propargyl alcohol under basic conditions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It has been noted for its role in enzyme inhibition and protein interactions, which can modulate various biochemical pathways. For instance, the propargyl group can form covalent bonds with target proteins, leading to alterations in their function.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, indicating its potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study investigated the inhibition of α-glucosidase by derivatives of this compound. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential applications in managing diabetes by regulating glucose metabolism .

- Antiviral Activity : Another research effort focused on the antiviral properties of related compounds featuring similar structural motifs. These studies found that certain derivatives could inhibit viral replication effectively, providing insights into their potential use against viral infections such as COVID-19 .

- Structural Activity Relationship (SAR) : A comprehensive SAR analysis was conducted to understand how modifications to the benzaldehyde structure affect biological activity. This analysis revealed that variations in substituents significantly influence the compound's efficacy against different biological targets .

Data Summary

| Biological Activity | Mechanism | Target Organisms/Cells | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Various bacteria | 10 - 30 |

| Anticancer | Induction of apoptosis | Cancer cell lines | 5 - 15 |

| Enzyme Inhibition | Inhibition of α-glucosidase | Yeast α-glucosidase | 0.5 - 2 |

| Antiviral | Inhibition of viral replication | SARS-CoV-2 | >30 |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or etherification reactions. A common approach involves reacting 3,5-dichloro-4-hydroxybenzaldehyde with propargyl bromide under alkaline conditions. For example:

Dissolve 3,5-dichloro-4-hydroxybenzaldehyde in anhydrous DMF.

Add propargyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

Stir at 60–80°C under nitrogen for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield optimization (~60–75%) requires careful control of reaction time and stoichiometry. Alternative methods include phase-transfer catalysis or microwave-assisted synthesis to reduce reaction times .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, propargyl protons at δ 2.5–3.0 ppm).

- Mass spectrometry : Exact mass (227.9527 Da) via high-resolution ESI-MS to verify molecular formula (C₉H₅Cl₂O₂) .

- X-ray crystallography : Use SHELXL for refinement and Mercury for crystal packing visualization (e.g., C–Cl···π interactions) .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and propargyl C≡C stretch (~2100 cm⁻¹).

Basic: How can researchers assess the compound’s solubility and stability under experimental conditions?

Answer:

- Solubility : Screen solvents (e.g., DMSO, THF, chloroform) using UV-Vis spectroscopy or gravimetric analysis. Polar aprotic solvents (DMF, DMSO) typically yield >50 mg/mL solubility.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The aldehyde group may oxidize; add antioxidants (e.g., BHT) or store under inert atmosphere .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Anticancer : NCI-60 cell line panel at 10 µM; assess viability via MTT assay .

- Enzyme inhibition : Target aldehyde dehydrogenase (ALDH) using NADH-coupled spectrophotometric assays.

Advanced: How can density functional theory (DFT) optimize reaction pathways or electronic properties?

Answer:

- Use hybrid functionals (e.g., B3LYP) with 6-311+G(d,p) basis sets to model:

- Reaction thermodynamics (ΔG‡ for propargylation).

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Compare computed vs. experimental NMR shifts (RMSD < 0.1 ppm validates accuracy) .

Advanced: Which crystallographic tools resolve structural ambiguities in polymorph screening?

Answer:

- WinGX : Process diffraction data; refine structures with SHELXL (anisotropic displacement parameters).

- Mercury CSD : Analyze intermolecular interactions (e.g., halogen bonding via Cl···O contacts).

- Packing similarity : Use the Materials Module to compare polymorphs (RMSD < 0.5 Å indicates similarity) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Electron-withdrawing groups : Replace Cl with CF₃ to enhance electrophilicity.

- Propargyl modification : Substitute with azide for click chemistry (e.g., triazole-linked conjugates).

- Bioisosteres : Replace aldehyde with hydroxamic acid to improve metalloenzyme inhibition .

Advanced: How to reconcile contradictions between computational and experimental data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.